molecular formula C15H17N3O2 B11846256 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B11846256
M. Wt: 271.31 g/mol
InChI Key: PHWHFNXOGZAYSY-UHFFFAOYSA-N
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Description

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a methylpropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps. One common method starts with the preparation of the chromenyl precursor, which is then subjected to cyclization reactions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents and catalysts are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenyl-oxadiazole derivatives, such as:

Uniqueness

What sets 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C15H17N3O2/c1-9(2)13(16)15-17-14(18-20-15)11-7-10-5-3-4-6-12(10)19-8-11/h3-7,9,13H,8,16H2,1-2H3

InChI Key

PHWHFNXOGZAYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N

Origin of Product

United States

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